6-Chloro-N-(3-methoxybenzyl)pyrimidin-4-amine is an organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a chlorine atom and a methoxybenzyl group. The molecular formula is with a molecular weight of approximately 239.68 g/mol. This compound is part of the pyrimidine derivatives class, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical databases and research publications. It is classified under the category of heterocyclic compounds, specifically pyrimidines, which are six-membered rings containing nitrogen atoms. Pyrimidine derivatives often exhibit significant pharmacological properties, making them valuable in drug development and other scientific applications.
The synthesis of 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine typically involves several steps:
This method allows for the efficient formation of the desired product while minimizing side reactions.
The molecular structure of 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine can be represented using various chemical notations:
InChI=1S/C11H12ClN3O/c1-15-9-5-3-4-8(12)10(9)14-11(13)16/h3-5,8H,1-2H3,(H,13,14,16)
COC1=CC(=NC=N1)Cl
The compound features a pyrimidine ring with a chlorine substituent at the 6-position and a methoxybenzyl group at the 4-position. This specific arrangement contributes to its chemical reactivity and biological activity.
6-Chloro-N-(3-methoxybenzyl)pyrimidin-4-amine can undergo various chemical reactions:
These reactions expand the utility of the compound in synthetic organic chemistry.
The mechanism of action for 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine involves its interaction with specific biological targets:
This dual action enhances its potential therapeutic applications.
The physical properties of 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine include:
These properties are critical for understanding its behavior in various environments and applications.
The applications of 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine span several fields:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1